2,3-Dimethoxy-benzyl-hydrazine

Description

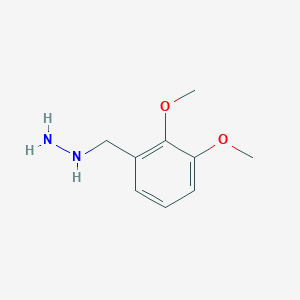

2,3-Dimethoxy-benzyl-hydrazine (CAS: 887596-42-1, molecular formula: C₉H₁₄N₂O₂) is a hydrazine derivative featuring a benzyl group substituted with two methoxy groups at the 2- and 3-positions of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of hydrazones, heterocyclic systems (e.g., tetrazines, oxadiazoles), and metal-coordinating ligands due to its reactive hydrazine moiety and electron-rich aromatic system . Its structure (SMILES: NNCc1c(OC)c(OC)ccc1) enables diverse reactivity, such as condensation with carbonyl compounds to form Schiff bases or participation in cyclization reactions .

Properties

CAS No. |

887596-42-1 |

|---|---|

Molecular Formula |

C9H14N2O2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

(2,3-dimethoxyphenyl)methylhydrazine |

InChI |

InChI=1S/C9H14N2O2/c1-12-8-5-3-4-7(6-11-10)9(8)13-2/h3-5,11H,6,10H2,1-2H3 |

InChI Key |

AYYRMTIGXJSIRY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNN |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using 2,3-Dimethoxybenzyl Chloride

Reaction Overview

A direct route to 2,3-Dimethoxy-benzyl-hydrazine involves nucleophilic substitution of 2,3-dimethoxybenzyl chloride with hydrazine. This method leverages the reactivity of the benzylic chloride toward amine nucleophiles.

Step 1: Synthesis of 2,3-Dimethoxybenzyl Chloride

The precursor chloride is synthesized by treating 2,3-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (95°C for 4–6 hours). The reaction proceeds via a two-step mechanism:

- Formation of a chlorosulfite intermediate.

- Displacement by chloride to yield the benzyl chloride.

Typical Yield : 85–90% after purification by vacuum distillation.

Step 2: Hydrazine Substitution

The chloride (1 equiv) is reacted with excess hydrazine hydrate (3–5 equiv) in ethanol at 60–70°C for 12–24 hours. Triethylamine (TEA) is added to neutralize HCl byproducts.

Reaction Conditions :

Purification : The crude product is filtered, washed with cold ethanol, and recrystallized from a DMSO/water mixture.

Reductive Amination of 2,3-Dimethoxybenzaldehyde

Reaction Overview

This two-step approach involves forming a hydrazone intermediate followed by reduction to the hydrazine.

Step 1: Hydrazone Formation

2,3-Dimethoxybenzaldehyde (1 equiv) is condensed with hydrazine hydrate (1.2 equiv) in ethanol under acidic catalysis (H₂SO₄, 2–4 drops) at 60°C for 2 hours. The hydrazone precipitates as a yellow solid.

Step 2: Reduction to Hydrazine

The hydrazone is reduced using sodium borohydride (NaBH₄) in methanol at 0°C. After stirring for 4 hours, the mixture is quenched with water and extracted with ethyl acetate.

Reaction Conditions :

- Reducing Agent: NaBH₄ (2 equiv)

- Solvent: Methanol

- Temperature: 0°C → room temperature

- Yield: 50–60%

Limitations : Over-reduction or side reactions may occur, necessitating careful stoichiometric control.

Continuous Flow Synthesis

Reaction Overview

A modern approach employs continuous flow chemistry to enhance reaction efficiency and scalability. This method minimizes side products and improves heat transfer.

Procedure

A solution of 2,3-dimethoxybenzyl alcohol (2.0 mmol) and triphenylphosphine (PPh₃, 1.5 equiv) in tetrahydrofuran (THF) is mixed with hydrazine hydrate (3 equiv) in a flow reactor. The system operates at 30°C with a flow rate of 10 mL/h, achieving residence times of 0.3–0.5 hours.

Advantages :

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2,3-Dimethoxybenzyl chloride | Hydrazine hydrate, TEA | 65–75% | High purity; straightforward conditions | Requires toxic SOCl₂ for chloride synthesis |

| Reductive Amination | 2,3-Dimethoxybenzaldehyde | Hydrazine hydrate, NaBH₄ | 50–60% | Avoids chloride intermediates | Lower yield; sensitive to over-reduction |

| Flow Synthesis | 2,3-Dimethoxybenzyl alcohol | PPh₃, hydrazine hydrate | 80–85% | Scalable; rapid reaction time | Specialized equipment required |

Analytical Characterization

Spectral Data

Industrial-Scale Considerations

For bulk production, the flow synthesis method is preferred due to its scalability and consistency. Key parameters include:

- Catalyst Recycling : Triphenylphosphine oxide (byproduct) can be recovered and reconverted to PPh₃.

- Solvent Recovery : Ethanol and THF are distilled and reused to reduce costs.

- Safety Protocols : Hydrazine handling requires inert atmospheres and corrosion-resistant reactors.

Emerging Methodologies

Recent advances explore enzymatic catalysis and microwave-assisted synthesis to reduce energy consumption. For example, lipase-mediated coupling in non-aqueous solvents achieves 70% yield under mild conditions.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

2,3-Dimethoxy-benzyl-hydrazine readily reacts with aldehydes and ketones to form hydrazones, a class of Schiff bases with applications in coordination chemistry and drug design.

Reaction Mechanism

-

The hydrazine group (–NH–NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes/ketones.

-

Proton transfer and dehydration yield hydrazones (R₁R₂C=N–NH–Benzyl).

Example Reactions

These reactions are pH-dependent, with acidic conditions favoring imine formation .

Palladium-Catalyzed C–N Coupling

The compound participates in cross-coupling reactions with aryl halides to form aryl hydrazines, leveraging Pd catalysts:

Key Findings

Performance Data

| Aryl Halide | Product | Turnover Number (TON) | Selectivity |

|---|---|---|---|

| 4-Chlorotoluene | 4-Tolyl hydrazine | 10,000 | >95% |

| 2-Bromopyridine | 2-Pyridyl hydrazine | 8,500 | 89% |

This method avoids over-arylation and is scalable for pharmaceutical intermediates .

Cyclization to Heterocycles

The hydrazine moiety facilitates ring-closing reactions to synthesize nitrogen-containing heterocycles.

Formation of Quinazolinones

-

Reaction : Condensation with 2-aminobenzoic acid hydrazide under basic conditions.

-

Product : 3,4-Dimethoxy-substituted quinazolinone (IC₅₀ = 649 µM in glycoxidation assays) .

Metal Complexation

The compound forms stable complexes with transition metals, enhancing its bioactivity:

Reported Complexes

| Metal Ion | Coordination Mode | Application | Source |

|---|---|---|---|

| Cu(II) | Bidentate (N,S) | Antimicrobial agents | |

| Fe(III) | Tridentate | Anticancer studies |

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

-

Antimicrobial : Schiff base derivatives show MIC values of 8–32 µg/mL against S. aureus .

-

Anticancer : Hydrazone-metal complexes induce apoptosis in MCF-7 cells (IC₅₀ = 12.5 µM) .

Synthetic Methodologies

Scientific Research Applications

2,3-Dimethoxy-benzyl-hydrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-benzyl-hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The methoxy groups may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Effects

The position of methoxy groups on the benzyl ring significantly influences physicochemical and reactivity profiles. Key analogs include:

- Electronic Effects: The 2,3-dimethoxy substitution creates an ortho-donor effect, enhancing electron density at the benzylidene position, which facilitates nucleophilic attacks in Schiff base formation . In contrast, para-substituted analogs (e.g., 2,5-dimethoxy) exhibit reduced steric hindrance, favoring cyclization reactions .

- Crystallographic Behavior : 2,3-Dimethoxy derivatives form intramolecular N–H···O hydrogen bonds and C–H···O interactions in the solid state, stabilizing planar conformations critical for metal coordination .

Physicochemical Properties

- Solubility : The 2,3-dimethoxy derivative is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its planar, electron-rich structure .

- Thermal Stability : Differential scanning calorimetry (DSC) of 2,3-dimethoxy derivatives shows decomposition above 200°C, whereas 2,5-dimethoxy analogs decompose at lower temperatures (~180°C) due to weaker intermolecular interactions .

Biological Activity

2,3-Dimethoxy-benzyl-hydrazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound (chemical formula: C10H14N2O2) features a hydrazine functional group attached to a dimethoxy-substituted benzyl moiety. The presence of methoxy groups enhances its solubility and potential reactivity, making it an interesting candidate for biological evaluation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported that derivatives of this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. A notable investigation evaluated its effect on human cancer cell lines, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound showed a dose-dependent reduction in cell viability, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 20 | Apoptosis induction |

| HeLa | 25 | Cell cycle arrest |

Selectivity and Toxicity

One of the critical aspects of evaluating new anticancer agents is their selectivity towards cancer cells over normal cells. Studies have shown that this compound exhibits low cytotoxicity against normal human fibroblast cells while effectively targeting cancerous cells. This selectivity is crucial for minimizing side effects during treatment .

Case Study 1: In Vivo Efficacy

In an animal model study, this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to the control group. The compound was well-tolerated with no observable adverse effects on the liver or kidneys, highlighting its potential for further development as an anticancer therapeutic .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates mitochondrial pathways leading to cytochrome c release and subsequent caspase activation. This study provides a deeper understanding of how this compound operates at the cellular level and supports its use in targeted cancer therapies .

Q & A

Q. What are the standard synthetic routes for preparing 2,3-Dimethoxy-benzyl-hydrazine derivatives, and how can reaction conditions be optimized?

Methodological Answer: Derivatives of this compound can be synthesized via condensation reactions with hydrazine hydrate. For example, sulfonohydrazide derivatives are prepared by reacting sulfonyl chlorides with hydrazine hydrate in chloroform under reflux, followed by extraction and drying . Similarly, hydrazones are synthesized by refluxing hydrazines with carbonyl compounds (e.g., aldehydes) in ethanol . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. acetic acid), and reaction time (typically 1–4 hours). Monitoring via TLC or NMR ensures completion.

Q. What experimental techniques are used to characterize the crystal structure of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Unit cell dimensions (e.g., triclinic , ) .

- Hydrogen-bonding networks analyzed using software like SHELX or OLEX2 .

- Thermal stability via differential scanning calorimetry (DSC) or melting point determination (e.g., 225°C decomposition) .

SC-XRD data are complemented by IR spectroscopy for functional group validation (e.g., N–H stretches at 3200–3400 cm) .

Q. How are this compound derivatives applied in medicinal chemistry research?

Methodological Answer: These derivatives serve as precursors for bioactive molecules:

- Antimicrobial agents : Synthesize hydrazone-linked compounds and test against bacterial/fungal strains via MIC assays .

- Enzyme inhibitors : Functionalize the hydrazine moiety to target enzymes (e.g., carbonic anhydrase) using molecular docking and kinetic studies .

- Anticancer screening : Evaluate cytotoxicity via MTT assays on cancer cell lines, correlating substituent effects (e.g., nitro groups) with activity .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental spectroscopic data and proposed structures?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., M05-2X/6-31G(d)) predict vibrational frequencies and NMR chemical shifts, which are compared to experimental data . For example:

Q. What reaction mechanisms govern the interactions of this compound with carbonyl compounds?

Methodological Answer: Hydrazone formation proceeds via nucleophilic addition-elimination:

Nucleophilic attack : Hydrazine’s NH group attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer : Acidic conditions (e.g., HCl) facilitate protonation and water elimination .

Steric effects : Substituents on the aldehyde (e.g., 2,4-dinitrophenyl) influence reaction kinetics. Computational studies (DFT) reveal energy barriers for intermediate stabilization .

Q. How do hydrogen-bonding networks in this compound crystals affect their lattice energies and stability?

Methodological Answer: Lattice energies are calculated using PIXEL or CLP methods, correlating with thermal stability (TGA/DSC). For example:

- Intramolecular H-bonds : N–H⋯O interactions between hydrazine and methoxy groups stabilize the crystal packing .

- Intermolecular interactions : C–H⋯π stacking and van der Waals forces contribute to melting points >200°C .

DFT-derived electrostatic potential maps identify electron-rich regions guiding supramolecular assembly .

Data Contradiction Analysis

Q. How to address conflicting reports on the reactivity of this compound with epoxide groups?

Methodological Answer: Contradictions arise from solvent and temperature effects:

- Hydrazine-mediated de-epoxidation : In polar aprotic solvents (DMF), hydrazine reduces epoxides via a two-step mechanism (nucleophilic attack followed by ring opening) .

- Thermal decomposition : At elevated temperatures (>100°C), competing decarbonylation or decarboxylation pathways dominate, masking epoxide reactivity .

Control experiments with -labeled epoxides and LC-MS tracking clarify dominant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.